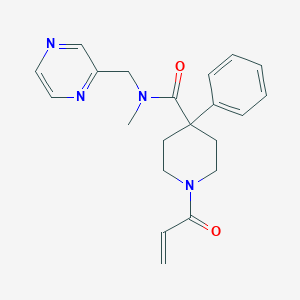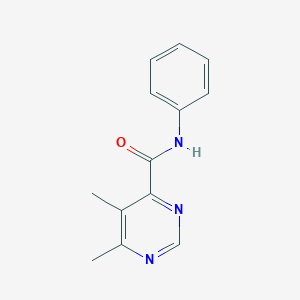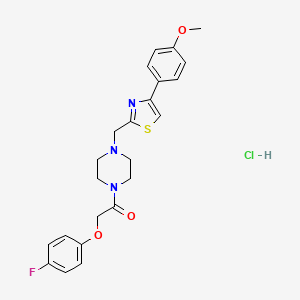
2-(4-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound with significant utility in various scientific fields. This compound exhibits unique structural and functional properties, making it a subject of interest in chemical, biological, and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves multiple steps:
Starting Materials: : The synthesis typically begins with commercially available 4-fluorophenol and 4-methoxyphenyl thiazole-2-carboxylic acid.
Formation of Intermediate Compounds: : The key intermediate compounds are formed through a series of reactions, including esterification, substitution, and coupling reactions.
Final Compound Formation: : The final step involves the reaction of the intermediate with piperazine and ethanone, followed by hydrochloride salt formation to yield the final product.
Industrial Production Methods
For large-scale production, the industrial methods utilize optimized reaction conditions:
Efficient Catalysts: : Use of effective catalysts to enhance reaction rates.
Solvent Selection: : Selection of appropriate solvents to maximize yield and purity.
Reaction Conditions: : Control of temperature, pressure, and pH to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions when exposed to oxidizing agents, leading to the formation of various oxidized products.
Reduction: : Reduction reactions involve the addition of electrons to the compound, often facilitated by reducing agents.
Substitution: : Common substitution reactions occur at the fluorophenoxy and thiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: : Reactions are typically conducted under controlled temperature and pressure, with solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidized derivatives
Reduced forms
Substituted analogs
Scientific Research Applications
Chemistry
Synthesis of Derivatives: : Used as a starting material for the synthesis of various derivatives for chemical studies.
Reagent in Organic Synthesis: : Acts as a reagent in organic reactions to study new reaction pathways.
Biology
Biochemical Studies: : Utilized in the study of enzyme interactions and biochemical pathways.
Protein Binding Studies: : Helps in understanding protein-ligand interactions.
Medicine
Pharmaceutical Research: : Investigated for potential therapeutic applications, particularly in neurology and oncology.
Drug Design: : Aids in the design of novel drugs targeting specific biological pathways.
Industry
Material Science: : Explored for its potential use in the development of new materials with specific properties.
Catalysts: : Used in the development of novel catalytic systems for industrial processes.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to alterations in cellular pathways. The exact mechanism depends on the context of its use, such as inhibiting a key enzyme in a biochemical pathway or binding to a receptor in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol Derivatives: : Compounds with similar fluorophenyl groups.
Thiazole-Based Compounds: : Compounds containing thiazole moieties.
Piperazine Derivatives: : Compounds with piperazine rings.
Unique Features
What sets 2-(4-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride apart is its combination of fluorophenoxy, thiazole, and piperazine structures, which impart unique chemical and biological properties. This makes it a versatile compound with a broad range of applications.
And there you have it—a detailed dive into the wonders of this compound! Anything else on your mind?
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S.ClH/c1-29-19-6-2-17(3-7-19)21-16-31-22(25-21)14-26-10-12-27(13-11-26)23(28)15-30-20-8-4-18(24)5-9-20;/h2-9,16H,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEPASYTZQXKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2511970.png)
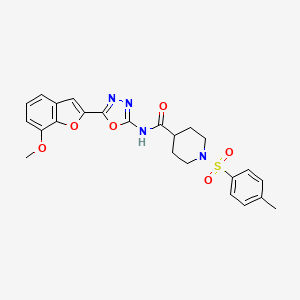

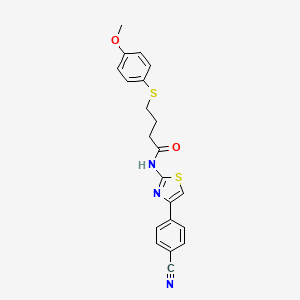
![[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)](/img/new.no-structure.jpg)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2511983.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2511984.png)
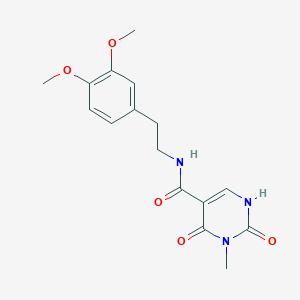
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)
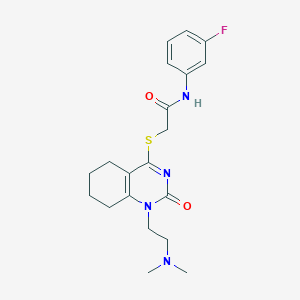
![Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2511991.png)
